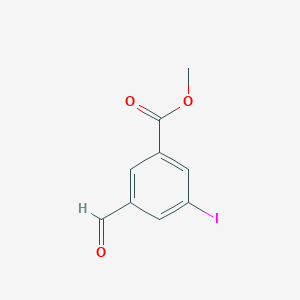

Methyl 3-formyl-5-iodobenzoate

Description

Significance within Contemporary Organic Synthesis and Chemical Research

The importance of Methyl 3-formyl-5-iodobenzoate in contemporary chemical research stems from its role as a versatile scaffold. The presence of three distinct functional groups—an aldehyde, a methyl ester, and an iodo group—offers multiple points for chemical modification. This trifunctional nature allows chemists to perform sequential and selective reactions, building complex molecules in a controlled manner.

The iodo-substituent is particularly significant as it readily participates in a wide array of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Heck couplings, are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orguwindsor.ca The aldehyde group serves as a handle for transformations like reductive amination, Wittig reactions, and aldol (B89426) condensations, enabling the introduction of diverse side chains and the construction of heterocyclic systems. frontiersin.org The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. fordham.edu

This multi-faceted reactivity makes this compound a key intermediate in the synthesis of complex organic molecules, including those with potential applications in materials science and as scaffolds in drug discovery. whiterose.ac.ukmdpi.com Its utility is particularly noted in the construction of diverse molecular libraries for high-throughput screening. lifechemicals.com

A common synthetic route to prepare this compound involves the oxidation of a corresponding alcohol, which itself can be synthesized from a diester precursor. For example, dimethyl 5-iodoisophthalate can be selectively reduced to methyl 3-(hydroxymethyl)-5-iodobenzoate, which is then oxidized to yield the target compound.

Table 1: Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | Dimethyl 5-iodoisophthalate | Sodium borohydride (B1222165), Methanol (B129727) | Methyl 3-(hydroxymethyl)-5-iodobenzoate |

| 2 | Methyl 3-(hydroxymethyl)-5-iodobenzoate | Manganese dioxide | This compound |

Research Trajectories and Emerging Opportunities for Functionalization and Application

The research trajectories for this compound are focused on leveraging its unique structural features for the creation of novel functional molecules. A significant area of exploration is its use in the development of complex, three-dimensional scaffolds for drug discovery. whiterose.ac.uk The ability to selectively functionalize each of the three reactive sites allows for the systematic exploration of chemical space, a key strategy in identifying new lead compounds in medicinal chemistry. frontiersin.org

Emerging opportunities lie in its application in the synthesis of macrocycles and other constrained architectures. nih.gov The rigid benzene (B151609) core and the orthogonally reactive functional groups make it an ideal starting point for constructing molecules with well-defined shapes and functionalities. Such compounds are of interest for their potential to interact with challenging biological targets.

Furthermore, the aldehyde and iodo groups can be used in tandem to construct fused heterocyclic systems, which are common motifs in pharmaceuticals. For instance, the aldehyde can be converted to an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation, setting the stage for an intramolecular Sonogashira coupling with the iodo group to form a new ring system.

Recent advancements in C-H functionalization also open up new avenues for modifying the aromatic ring of this compound and its derivatives. mdpi.com While the existing functional groups direct reactions to specific positions, late-stage C-H activation could allow for the introduction of additional substituents, further increasing molecular complexity and diversity.

The continued development of new catalytic methods, particularly in the realm of cross-coupling and C-H activation, is expected to expand the synthetic utility of this versatile building block. rsc.org As chemists seek to build ever more complex and functional molecules, the strategic importance of well-designed, multifunctional intermediates like this compound is set to grow.

Table 2: Potential Functionalization Reactions

| Functional Group | Reaction Type | Potential Products/Applications |

|---|---|---|

| Iodo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Biaryls, alkynyl arenes, stilbenes for materials and medicinal chemistry |

| Formyl | Reductive amination, Wittig reaction, Aldol condensation | Substituted amines, alkenes, heterocyclic systems |

| Methyl Ester | Hydrolysis to carboxylic acid, then amidation | Amides, further functionalized esters for diverse applications |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDGOASBJTDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306366 | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-27-2 | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177735-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for Methyl 3 Formyl 5 Iodobenzoate

Established Synthetic Routes to Methyl 3-formyl-5-iodobenzoate

The synthesis of this compound can be achieved through several reliable methods, primarily involving the selective oxidation of a primary alcohol to an aldehyde and the esterification of a carboxylic acid.

Oxidation Reactions for Selective Aldehyde Moiety Formation (e.g., from methyl 3-(hydroxymethyl)-5-iodobenzoate via Manganese Dioxide Oxidation)

A key step in the synthesis of this compound is the selective oxidation of the hydroxymethyl group of its precursor, methyl 3-(hydroxymethyl)-5-iodobenzoate. Manganese dioxide (MnO₂) is a commonly employed oxidizing agent for this transformation due to its high selectivity for benzylic and allylic alcohols. rsc.org

The reaction involves heating a solution of methyl 3-(hydroxymethyl)-5-iodobenzoate with an excess of activated manganese dioxide in a suitable solvent, such as ethyl acetate. amazonaws.com The reaction is typically refluxed for several hours to ensure complete conversion. amazonaws.com The solid manganese dioxide and its reduced form, manganese(II) oxide, can be easily removed by filtration, yielding the desired product, this compound, often in high purity. amazonaws.com

Reaction Scheme:

This method is advantageous as it is generally mild and avoids over-oxidation to the corresponding carboxylic acid, which can be a challenge with stronger oxidizing agents. ambeed.com

Esterification Protocols for Methyl Benzoate (B1203000) Formation

The methyl ester functionality of this compound can be introduced via standard esterification procedures. Starting from 3-formyl-5-iodobenzoic acid, Fischer esterification is a common method. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the formation of the methyl ester.

Alternatively, esterification can be achieved under milder conditions using reagents like diazomethane (B1218177) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with methanol. However, for large-scale synthesis, Fischer esterification is often preferred due to its cost-effectiveness.

Precursor Compounds and their Mechanistic Transformations

The synthesis of this compound relies on the availability and transformation of key precursor compounds.

Derivatization from 5-Iodoisophthalate

A versatile starting material for the synthesis of this compound is dimethyl 5-iodoisophthalate. This compound can undergo a selective mono-reduction of one of its two methyl ester groups.

The process involves the careful addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to a solution of dimethyl 5-iodoisophthalate in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and methanol. amazonaws.com The reaction temperature is maintained at 45-50°C. amazonaws.com This controlled reduction selectively converts one of the ester groups to a primary alcohol, yielding methyl 3-(hydroxymethyl)-5-iodobenzoate. amazonaws.com The resulting mono-alcohol can then be oxidized to the aldehyde as described previously.

A related precursor, 3-Iodo-5-(methoxycarbonyl)benzoic acid, can also be synthesized from dimethyl 5-iodoisophthalate by selective saponification. chemicalbook.com This involves treating the diester with one equivalent of sodium hydroxide (B78521) in a mixture of methanol and dichloromethane. chemicalbook.com Subsequent acidification yields the mono-acid, which can then be subjected to further transformations.

Transformations from Methyl 3-(hydroxymethyl)-5-iodobenzoate

As detailed in section 2.1.1, methyl 3-(hydroxymethyl)-5-iodobenzoate is the direct precursor to this compound. amazonaws.com The key transformation is the selective oxidation of the primary alcohol to an aldehyde. The use of manganese dioxide is a well-established method for this conversion, providing the target compound in good yield and purity. amazonaws.com

Synthetic Utility of Halogen-Substituted Benzoic Acids (e.g., 3-Bromo-5-iodobenzoic acid and its derivatives)

Halogen-substituted benzoic acids, such as 3-Bromo-5-iodobenzoic acid, are important precursors in organic synthesis due to the differential reactivity of the halogen substituents. evitachem.comchemimpex.com The presence of both bromine and iodine on the aromatic ring allows for selective cross-coupling reactions. evitachem.com

For instance, 3-Bromo-5-iodobenzoic acid can be used as a starting material for the synthesis of various complex molecules. sigmaaldrich.com It can undergo regioselective Heck or Sonogashira coupling reactions, where the more reactive iodo group typically reacts preferentially, leaving the bromo group available for subsequent transformations. evitachem.com

This differential reactivity is highly valuable in the synthesis of pharmaceutical compounds and advanced materials. evitachem.comchemimpex.com For example, 3-Bromo-5-iodobenzoic acid has been utilized in the synthesis of thromboxane (B8750289) receptor antagonists. evitachem.com The corresponding methyl ester, methyl 3-bromo-5-iodobenzoate, can also be prepared and used in similar synthetic strategies. sigmaaldrich.com

Novel Approaches and Mechanistic Investigations in Benzoate Synthesis

The synthesis of intricately substituted benzoates, such as this compound, necessitates the exploration of advanced and efficient chemical transformations. Modern synthetic strategies are moving beyond classical methods to incorporate novel approaches that offer enhanced selectivity, functional group tolerance, and atom economy. These methodologies include the direct functionalization of C–H bonds, the orchestration of complex molecular architectures through tandem reactions, and the application of sustainable electrochemical techniques. This section delves into three such pioneering areas: formal C–H azidation, tandem and cascade reactions, and electroreductive coupling, which collectively represent the forefront of substituted benzoate synthesis.

Formal C–H Azidation and Subsequent Functional Group Transformations

The direct introduction of an azide (B81097) moiety onto an aromatic ring via C–H activation is a powerful strategy for synthesizing functionalized building blocks. The azido (B1232118) group is highly versatile, serving as a precursor to amines, a partner in click chemistry cycloadditions, or a progenitor of nitrene species. clockss.org A particularly effective method for this transformation is a formal C–H azidation that proceeds through a two-step sequence: an initial iridium-catalyzed C–H borylation followed by a copper-catalyzed azidation of the resulting boronic ester. researchgate.net

This borylation-azidation sequence has been successfully applied to various 1,3-disubstituted benzenes, including benzoate esters. clockss.org For instance, the reaction of methyl 3-toluate and 3-tolunitrile using this method afforded the corresponding 5-azidobenzene derivatives in good yields. clockss.org Even substrates with multiple electron-withdrawing groups, which can be challenging due to the instability of the arylboronic acid intermediates, react smoothly. clockss.org The regioselectivity of the initial borylation step is crucial, targeting the C–H bond at the 5-position of 1,3-disubstituted aromatic rings, which is sterically most accessible and electronically favored.

Subsequent transformations of the installed functional groups, while keeping the azide intact, allow for the synthesis of diverse structures. clockss.org Research has demonstrated that an iodo-substituted azide can be converted into an organomagnesium intermediate through a phosphazide (B1677712) protection step followed by an iodine-magnesium exchange. researchgate.net This Grignard reagent can then be formylated using dimethylformamide (DMF), providing a direct route to introduce the formyl group required for a structure like this compound. researchgate.net This combination of C–H functionalization and selective group transformations provides a modular and efficient pathway to highly substituted benzoates. clockss.orgresearchgate.net

Table 1: Formal C–H Azidation of Substituted Benzoates and Related Compounds This table summarizes the yields for the copper-catalyzed azidation of various arylboronic esters derived from 1,3-disubstituted benzenes.

| Starting Compound (Precursor to Boronic Ester) | Product | Yield (%) |

|---|---|---|

| Methyl 3,5-dicyanobenzoate | Methyl 3-azido-5-cyanobenzoate | 96 |

| 3,5-Dicyanobenzonitrile | 5-Azidoisophthalonitrile | 96 |

| Methyl 3-toluate | Methyl 3-azido-5-methylbenzoate | 81 |

| 3-Tolunitrile | 3-Azido-5-methylbenzonitrile | 76 |

Data sourced from research on the synthesis of diazido building blocks. clockss.org

Tandem Reactions and Cascade Processes for Substituted Benzoates

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.com In the realm of benzoate synthesis, palladium-catalyzed tandem reactions have emerged as a sophisticated tool for constructing complex heterocyclic systems from benzoate precursors. mdpi.comencyclopedia.pub

A notable example is the palladium-catalyzed tandem reaction of cyanomethyl benzoates with arylboronic acids. researchgate.net This process does not yield a simple substituted benzoate but rather uses the benzoate as a key structural component in a more complex transformation. The reaction proceeds through an initial carbopalladation of the nitrile group to form an imine-palladium complex. researchgate.net The subsequent reaction pathway is highly dependent on the substitution pattern of the starting benzoate. mdpi.comresearchgate.net Specifically, substitution at the 2-position of the cyanomethyl benzoate starting material is critical in directing the reaction toward the selective synthesis of either 2,4-diaryloxazoles or isocoumarins. researchgate.net

While this specific tandem reaction transforms the benzoate moiety, other cascade processes demonstrate the compatibility of the benzoate group within complex reaction sequences. For example, manganese(III)-mediated domino reactions for synthesizing polysubstituted benzo[b] Current time information in Madison County, US.researchgate.netnaphthyridine are tolerant of a wide array of functional groups, including benzoates. researchgate.net Similarly, Kumar et al. developed a protocol for the synthesis of (S)-3-substituted imidazo[2,l-b]quinazoline-2-ones via a tandem reaction of substituted (S)-3-amino-4-aminomethyl benzoates with cyanogen (B1215507) bromide. mdpi.com These examples underscore the utility of benzoates as stable and versatile participants in advanced, multi-step, one-pot syntheses. mdpi.comresearchgate.net

Electroreductive Coupling and Related Electrochemical Synthesis Approaches

Electrochemical synthesis offers a green and powerful alternative to conventional chemical methods, using electrical current to drive redox reactions and generate reactive intermediates with high selectivity. chim.it Electroreductive coupling, in particular, has proven effective for carbon-carbon bond formation in the synthesis of derivatives from benzoate precursors. beilstein-journals.org

A key study in this area involves the electroreductive coupling of o-acylbenzoates with α,β-unsaturated carbonyl compounds. beilstein-journals.org When conducted in the presence of chlorotrimethylsilane (B32843) (TMSCl), this reaction can lead to different products depending on the specific reactants and the position of substituents on the benzoate's aromatic ring. beilstein-journals.org For instance, the electroreduction of o-acylbenzoates with acrylonitrile (B1666552) selectively yields either 2-cyanonaphthalen-1-ols or 3-(3-cyanoethyl)phthalides after acidic workup. beilstein-journals.org In contrast, when methyl vinyl ketone is used as the coupling partner, 3-(3-oxobutyl)phthalides are formed exclusively. beilstein-journals.org

Another relevant electrochemical approach is the nickel-catalyzed reductive cross-electrophile coupling. This method can forge C(sp²)-C(sp³) bonds by coupling aryl iodides with radical precursors derived from amines. polimi.it Given that the target molecule, this compound, contains an aryl iodide, this electrochemical strategy represents a potential pathway for further functionalization at the carbon-iodine bond, offering a sustainable alternative to traditional cross-coupling methods that rely on chemical reductants. polimi.it The use of electrochemistry avoids harsh reagents and provides a high degree of control over the reaction conditions. chim.itpolimi.it

Table 2: Electroreductive Coupling of Methyl 2-benzoylbenzoate with Acrylonitrile This table illustrates the product selectivity in the electroreductive coupling reaction, which is dependent on reaction conditions and subsequent workup.

| Substrate 1 | Substrate 2 | Product(s) | Yield (%) |

|---|---|---|---|

| Methyl 2-benzoylbenzoate | Acrylonitrile | 2-Cyano-4-phenylnaphthalen-1-ol | 33 |

| Methyl 2-benzoylbenzoate | Acrylonitrile | 3-(3-Cyano-1-phenylpropyl)isobenzofuran-1(3H)-one | 14 |

Data adapted from studies on the electroreductive coupling of o-acylbenzoates. beilstein-journals.org

Derivatization Strategies and Functional Group Interconversions of Methyl 3 Formyl 5 Iodobenzoate

Transformations Involving the Formyl Group (–CHO)

The aldehyde functionality is a key site for a variety of chemical transformations, enabling the introduction of diverse structural motifs.

Reductive Amination Reactions

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This reaction involves the initial formation of an imine or enamine from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. For aromatic aldehydes, this process can be achieved using a photocatalyst under visible light irradiation. nih.gov The reaction is operationally simple, highly selective, and tolerates a wide range of functional groups. nih.gov A proposed mechanism involves the single-electron oxidation of an in situ formed aminal intermediate to generate an α-amino radical, which then leads to the reductive amination product. nih.gov

A variety of primary and secondary amines can be used in this transformation, and the reaction conditions are generally mild. sigmaaldrich.com For instance, the reaction can be carried out using sodium cyanoborohydride as the reducing agent. sigmaaldrich.comamazonaws.com

Table 1: Examples of Reductive Amination

| Amine | Reducing Agent | Product | Reference |

|---|---|---|---|

| Piperidine (B6355638) | Photocatalyst/Visible Light | N-(3-(methoxycarbonyl)-5-iodobenzyl)piperidine | nih.gov |

Reactions with Active Methylene (B1212753) Compounds for Carbon–Carbon Bond Formation

The formyl group readily participates in condensation reactions with active methylene compounds, leading to the formation of new carbon-carbon bonds. A prominent example is the Knoevenagel condensation. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of a compound containing an active hydrogen to the carbonyl group, followed by dehydration. wikipedia.org It is typically catalyzed by a weak base, such as piperidine or pyridine. wikipedia.orgnih.govresearchgate.net

Active methylene compounds that can be employed include malonic acid and its derivatives, cyanoacetic acid, and others with electron-withdrawing groups that facilitate deprotonation. wikipedia.orgnih.gov For example, the reaction of an aldehyde with malonic acid can yield an α,β-unsaturated carboxylic acid. wikipedia.org

Table 2: Knoevenagel Condensation of Aromatic Aldehydes

| Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|

| Malonic Acid | Pyridine | α,β-Unsaturated Carboxylic Acid | wikipedia.org |

| Diethyl Malonate | Pyridine | α,β-Unsaturated Ester | nih.govresearchgate.net |

| Cyanoacetic Acid | Pyridine | α,β-Unsaturated Nitrile | nih.gov |

Conversions to Carboxylic Acids and Acetonitriles

The formyl group can be oxidized to a carboxylic acid. A common method for this transformation is the use of manganese dioxide (MnO2). amazonaws.com

Alternatively, the formyl group can be converted to a nitrile (acetonitrile) group. This transformation can be achieved through various synthetic routes, often involving an intermediate such as an oxime, which is then dehydrated.

Reactivity and Derivatization of the Iodide Moiety (–I)

The iodine atom on the aromatic ring is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, making it a valuable handle for constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. nobelprize.orgtcichemicals.com Aryl iodides are particularly reactive substrates in these couplings. sigmaaldrich.comresearchgate.net The reaction typically employs a palladium(0) catalyst, a base, and a suitable ligand. nobelprize.orgsigmaaldrich.com A variety of boronic acids or their esters can be coupled with methyl 3-formyl-5-iodobenzoate to introduce new aryl or vinyl substituents. mdpi.comresearchgate.net The reaction is known for its mild conditions and tolerance of a wide array of functional groups. nobelprize.orgtcichemicals.com

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org It provides a direct route to arylalkynes. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, base | Biaryl compound | nobelprize.orgtcichemicals.commdpi.comresearchgate.net |

Alkynylation and Other C–C Bond Formation Reactions with Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for various transformations, including C–C bond formation. uab.catrsc.orgnih.gov Alkynylbenziodoxolones (EBX) are stable and efficient reagents for the transfer of alkyne groups to nucleophiles under mild conditions. researchgate.netnih.gov These reactions can be performed with or without transition metal catalysts. researchgate.net For instance, the alkynylation of C-H bonds can be achieved using EBX reagents, often in the presence of a base or a transition metal catalyst. researchgate.net The use of these reagents represents an umpolung of the typical reactivity of alkynes. researchgate.net

Furthermore, hypervalent iodine(III) reagents can mediate C-H functionalization reactions, leading to the formation of new C-C bonds. uab.cat For example, phenyliodine(bis-trifluoroacetate) (PIFA) can react directly with β-dicarbonyl compounds to yield α-arylated products. uab.cat

Iodine–Magnesium Exchange Reactions

The iodine-magnesium exchange is a powerful tool for converting aryl iodides into the corresponding Grignard reagents, which can then react with various electrophiles. This reaction is particularly useful for creating new carbon-carbon bonds. In the context of this compound, the iodine atom can be exchanged for a magnesium-based functional group.

The use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), facilitates the iodine-magnesium exchange on aryl iodides at low temperatures like -78 °C. acs.orgresearchgate.net This method is effective for preparing a variety of polyfunctionalized arylmagnesium species. acs.orgresearchgate.net For instance, the iodine-magnesium exchange on methyl 4-iodobenzoate (B1621894) using iPrMgBr in THF at -10 °C proceeds efficiently to form the corresponding Grignard reagent. uni-muenchen.de This resulting arylmagnesium bromide can then react with an electrophile like benzaldehyde (B42025) to produce a benzylic alcohol in high yield. uni-muenchen.de

A common challenge with Grignard reagents is their reactivity towards other functional groups present in the molecule, such as the formyl and methyl ester groups in this compound. However, the use of specific reagents and conditions can promote a selective exchange. For example, iPrMgCl·LiCl is a highly effective reagent for performing halogen-magnesium exchanges on a wide array of aryl and heteroaryl bromides and iodides. beilstein-journals.org The resulting magnesium species can be trapped with zinc chloride to form a more stable organozinc reagent, which can then participate in subsequent cross-coupling reactions. beilstein-journals.org

Table 1: Iodine-Magnesium Exchange Reaction Data

| Reagent | Temperature | Outcome | Reference |

| nBu₃MgLi | -78 °C | Facile iodine-magnesium exchange | acs.orgresearchgate.net |

| iPrMgBr | -10 °C | Formation of Grignard reagent from methyl 4-iodobenzoate | uni-muenchen.de |

| iPrMgCl·LiCl | Varies | Efficient exchange for aryl bromides and iodides | beilstein-journals.org |

Radioiodine Labelling Strategies

Radioiodination is a critical technique for developing radiopharmaceuticals for imaging and therapeutic applications. This compound and its derivatives can serve as precursors for radioiodinated molecules. The use of iodobenzoates as pre-labelled prosthetic groups is a popular strategy for the radioiodination of peptides and other biomolecules. researchgate.net

For instance, N-succinimidyl 3-guanidinomethyl-5-[¹²⁵I]iodobenzoate (iso-[¹²⁵I]SGMIB) is a well-established radioiodination agent used for labeling single domain antibody fragments (sdAbs). researchgate.net This highlights a strategy where a derivative of 3-iodobenzoate (B1234465) is first labeled with a radioisotope of iodine and then conjugated to a larger molecule. This approach is often preferred over direct radioiodination of the target molecule, which may not be feasible or may lead to loss of biological activity.

The choice of the radioisotope is crucial for the intended application. Isotopes like Iodine-125 (¹²⁵I) are often used in preclinical research due to their suitable decay properties for in vitro and in vivo studies. researchgate.net The development of such labeling strategies is essential for advancing molecular imaging and targeted radiotherapy.

Modifications of the Methyl Ester Group (–COOCH3)

The methyl ester group of this compound provides another avenue for chemical modification, allowing for its conversion into other important functional groups.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-formyl-5-iodobenzoic acid, is a fundamental transformation. bldpharm.com This reaction is typically achieved under basic or acidic conditions. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides or other esters. This transformation is a key step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions.

While not directly documented for this compound itself, general methodologies for catalytic methyl transfer reactions from dimethyl carbonate (DMC) to carboxylic acids offer a green alternative to traditional methylation methods. smith.edu This process, often catalyzed by a base like potassium carbonate, can convert a carboxylic acid back to its methyl ester. smith.edu This type of reaction is significant because it avoids the use of hazardous methylating agents like diazomethane (B1218177) or dimethyl sulfate. smith.edu The mild conditions and high selectivity make it a potentially applicable method for derivatives of this compound. smith.edu

Table 2: Catalytic Methylation of Carboxylic Acids with DMC

| Catalyst | Temperature | Yield of Methyl Ester | Reference |

| K₂CO₃ | 90 °C | High | smith.edu |

| DABCO | Varies | High | smith.edu |

| KOH | 90 °C | Similar to K₂CO₃ | smith.edu |

The selective reduction of the methyl ester group in the presence of a formyl group can be a challenging transformation. However, specific reagents and conditions can achieve this selectivity. For instance, the reduction of an ester to an alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). In a related synthesis, an ester was selectively reduced to an alcohol in high yield using four equivalents of diisobutylaluminum hydride at -78 °C. clockss.org The resulting benzyl (B1604629) alcohol, methyl 3-(hydroxymethyl)-5-iodobenzoate, is a useful building block for further synthetic manipulations. clockss.org This transformation allows for the introduction of a primary alcohol functionality, which can participate in a variety of subsequent reactions.

Applications of Methyl 3 Formyl 5 Iodobenzoate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

The distinct reactivity of each functional group on the Methyl 3-formyl-5-iodobenzoate ring—the iodo group's susceptibility to cross-coupling reactions, the aldehyde's capacity for condensation and reductive amination, and the ester's potential for hydrolysis and amidation—allows for its strategic incorporation into a wide array of complex molecular frameworks.

Phthalides, also known as isobenzofuranones, are a class of bicyclic compounds featuring a benzene (B151609) ring fused to a γ-lactone. nih.gov This structural motif is present in numerous natural products and pharmacologically active molecules. beilstein-journals.org The synthesis of 3-substituted phthalides can be efficiently achieved from precursors containing a 2-formylbenzoate (B1231588) structure. researchgate.net this compound is a suitable substrate for such transformations.

One established method involves the reaction of a methyl 2-formylbenzoate derivative with an organozinc reagent, formed in-situ from diethylzinc (B1219324) and an aryl boronic acid. researchgate.net This process proceeds through the addition of the aryl group to the aldehyde, followed by an intramolecular cyclization where the newly formed alkoxide attacks the methyl ester, displacing methanol (B129727) to form the lactone ring. researchgate.net The presence of the iodo group at the 5-position of the phthalide (B148349) product offers a valuable handle for subsequent functionalization, allowing for the synthesis of highly decorated molecular architectures. Alternative methods for synthesizing phthalides from 2-formylaryl ketones or acids include catalytic cascades and photochemical conditions, highlighting the versatility of the formyl-ester arrangement for lactone formation. beilstein-journals.orgorganic-chemistry.org Cobalt-catalyzed cyclization reactions between methyl 2-iodobenzoates and various aldehydes also yield phthalide derivatives, showcasing another pathway where the functionalities of the starting material can be leveraged. acs.org

Table 1: General Methods for Phthalide Synthesis Applicable to this compound Derivatives

| Method | Key Reagents | Reaction Type | Ref. |

|---|---|---|---|

| Organozinc Addition | Diethylzinc, Aryl Boronic Acid | Arylation / Cyclization | researchgate.net |

| Catalytic Cascade | β-keto acids, p-anisidine | Aldol (B89426) / Cyclization | beilstein-journals.org |

| Palladium Catalysis | Organoboronic Acids | Arylation / Lactonization | organic-chemistry.org |

Fused heterocyclic systems are core components of many functional materials and pharmaceutical agents. uomustansiriyah.edu.iqdspmuranchi.ac.in The iodo-substituted aromatic ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful tools for C-C bond formation. mdpi.com

For instance, in the synthesis of complex nitrogen-containing fused systems like indolonaphthyridines, a common strategy involves a Sonogashira coupling of an iodo-benzoate derivative with a terminal alkyne. mdpi.com This is followed by saponification of the ester to a carboxylic acid and subsequent cyclization steps to build the final polycyclic structure. mdpi.com The aldehyde group on the this compound scaffold can be used in subsequent condensation or cyclization reactions, such as the Friedländer annulation, to construct an additional ring. slideshare.net This sequential and controlled reaction of the different functional groups enables the assembly of elaborate, multi-ring heterocyclic frameworks from a relatively simple starting material.

DNA-Encoded Library Technology (DELT) has become a transformative tool in modern drug discovery, enabling the synthesis and screening of vast collections of compounds against protein targets. vipergen.comtimothyspringer.org The success of DELT relies on the use of central scaffolds that can be combinatorially decorated with diverse building blocks. nih.govrsc.org The parent scaffold, 3-formyl-5-iodobenzoic acid, has been successfully employed in the generation of a 3.5-million-member biaryl DNA-encoded library. nih.gov

In this context, this compound serves as a direct precursor to the scaffold. The synthesis on the DNA-tag involves three key transformations that utilize the molecule's orthogonal functional handles: nih.gov

Suzuki-Miyaura Coupling: The iodo group is reacted with a diverse set of boronic acids to install the first point of diversity.

Reductive Amination: The formyl group is reacted with a library of amines to introduce a second set of variable substituents.

Acylation: The methyl ester is hydrolyzed to a carboxylic acid, which is then coupled with various amines, creating a third layer of molecular diversity. nih.gov

This strategy allows for the creation of immense libraries of complex molecules, from which potent binders to therapeutic targets, such as phosphoinositide 3-kinase α (PI3Kα), have been identified. nih.gov

Development of Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound is a precursor for advanced synthetic intermediates used in materials science and supramolecular chemistry.

Poly-cyanostilbene macrocycles are a class of shape-persistent molecules with unique host-guest binding properties. google.com The synthesis of these structures often relies on the Knoevenagel self-condensation of a difunctional phenylene building block that contains both a benzaldehyde (B42025) and a benzylic nitrile group. google.com

This compound is a suitable starting material for preparing such building blocks. For example, the closely related intermediate 2-(3-formyl-5-iodophenyl)acetonitrile is a key component in these syntheses. google.com The iodo group on this intermediate can be further functionalized before the macrocyclization step. The formyl and iodo groups on the starting benzoate (B1203000) provide the necessary handles to install the aldehyde and nitrile functionalities required for the subsequent Knoevenagel condensation, which ultimately forms the cyanostilbene units of the macrocycle. google.com

Dithieno[3,2-b:2',3'-d]thiophene (DTT) is a fused thiophene (B33073) system that serves as an electron-rich core for organic semiconductor materials used in applications like organic field-effect transistors (OFETs). beilstein-journals.orgmdpi.com The synthesis of advanced DTT-based materials often involves the Suzuki-Miyaura cross-coupling reaction to attach aryl groups to the DTT core. beilstein-journals.orgnih.gov

In the synthesis of a 7-ring fused diindenone-DTT system, a key step is the Suzuki–Miyaura coupling of a DTT-bis(boronic ester) with a halogenated benzoate derivative. beilstein-journals.orgnih.gov this compound, with its reactive iodo group, is an ideal coupling partner for these reactions. Its incorporation would lead to an intermediate where the DTT core is flanked by formyl- and ester-substituted phenyl rings. These functional groups can then be used in subsequent reactions, such as ring-closing cyclizations, to construct the final fused polycyclic aromatic system. nih.gov The ability to introduce such functionalized aryl groups onto the DTT scaffold is critical for tuning the electronic properties and solubility of the resulting semiconductor materials. mdpi.comnih.gov

Synthesis of Diverse Diazido Building Blocks

This compound is a valuable precursor for the synthesis of complex diazido building blocks, which are crucial intermediates in various fields, including chemical biology and materials science. clockss.org These diazido compounds, specifically 3-azido-5-(azidomethyl)benzene derivatives, are utilized in the preparation of bistriazole compounds and as photoaffinity probes for identifying the targets of bioactive compounds. clockss.org

A key synthetic strategy for creating these diverse diazido molecules from 1,3-disubstituted benzenes involves a formal C–H azidation process. clockss.orgresearchgate.net This method is centered on the regioselective borylation of the benzene ring, followed by a deborylative azidation to install the first azido (B1232118) group. clockss.orgresearchgate.net Subsequent chemical transformations are then performed to convert other functional groups on the ring into the second azido group, typically an azidomethyl group. clockss.org

In a synthetic pathway analogous to what can be applied to this compound, a related compound, ethyl 3-iodobenzoate (B1234465), is first converted to its 3-Bpin (boronic acid pinacol (B44631) ester) derivative through iridium-catalyzed C-H borylation. researchgate.net An azido group is then installed at the 5-position. researchgate.net The ester functional group is subsequently reduced to a hydroxymethyl group using a reducing agent like diisobutylaluminum hydride (DIBAL-H). researchgate.net This alcohol is then converted into the final azidomethyl group, for instance by using diphenylphosphoryl azide (B81097) (DPPA), to yield the desired 1-azido-3-(azidomethyl)-5-iodobenzene. researchgate.net The formyl group on this compound can undergo a similar reduction and subsequent conversion to an azidomethyl group. The functional groups of the resulting diazido compounds can be further transformed into a wide array of connecting groups, such as carboxyl, hydroxymethyl, and amino groups, without affecting the two azide moieties. clockss.org

Table 1: Key Transformations in the Synthesis of Diazido Building Blocks

| Step | Transformation | Reagents/Catalysts (Examples) | Purpose |

| 1 | Regioselective C-H Borylation | Iridium-based catalysts | Installs a boronic ester group at a specific position on the benzene ring. researchgate.net |

| 2 | Deborylative Azidation | Copper-catalyzed azidation | Converts the boronic ester into an azido group. researchgate.net |

| 3 | Functional Group Reduction | Diisobutylaluminum hydride (DIBAL-H) | Reduces the ester or formyl group to a primary alcohol (hydroxymethyl group). researchgate.net |

| 4 | Azide Formation | Diphenylphosphoryl azide (DPPA), Sodium Azide | Converts the hydroxymethyl group into an azidomethyl group. clockss.orgresearchgate.net |

Contributions to Target-Oriented Synthesis and Methodology Development

This compound and its close analogs are significant contributors to target-oriented synthesis (TOS) and the development of new synthetic methodologies. TOS focuses on the efficient and strategic preparation of complex molecules, often with specific biological targets. whiterose.ac.uk This building block's utility is rooted in its trifunctional nature, possessing an ester, a formyl group, and an iodine atom, which can be manipulated orthogonally to construct intricate molecular scaffolds. mdpi.com

In the context of lead-oriented synthesis (LOS), a strategy that aims to create libraries of diverse, three-dimensional compounds for biological screening, this compound serves as an ideal starting point. whiterose.ac.uk The iodo-substituent is particularly useful for engaging in cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.org This reaction allows for the "stitching" together of molecular fragments, a powerful strategy for building structural diversity. whiterose.ac.ukbeilstein-journals.org For instance, related iodo-benzoate derivatives have been used in Suzuki-Miyaura couplings to synthesize key intermediates for advanced organic semiconductor materials. beilstein-journals.org

The functional groups on the benzene ring allow for the sequential and controlled introduction of other chemical entities. For example, a related compound, ethyl 3-iodobenzoate, was a key starting material in the synthesis of a tri-functionalized biphenyl (B1667301) hub containing three distinct azide groups for selective "click" reactions. mdpi.com This demonstrates the role of such scaffolds in creating complex probes for applications in chemical biology, such as photoaffinity labeling to identify unknown biomolecular targets of bioactive compounds. researchgate.netmdpi.com The related carboxylic acid, 3-formyl-5-iodobenzoic acid, is also noted for its use as a linker in medicinal chemistry to validate new chemical structures. biosynth.com

Table 2: Applications in Target-Oriented Synthesis & Methodology

| Application Area | Example of Contribution | Key Intermediate/Scaffold |

| Medicinal Chemistry | Acts as a linker to connect small molecules for validating new structures. biosynth.com | 3-Formyl-5-iodobenzoic acid |

| Materials Science | Used in Suzuki-Miyaura coupling to create precursors for organic semiconductors. beilstein-journals.org | Dimethyl 6,6'-(dithieno[3,2-b:2',3'-d]thiophene-2,6-diyl)bis(3-bromobenzoate) |

| Chemical Biology | Serves as a precursor to polyfunctional hubs for creating molecular probes. mdpi.com | Triazide-containing biphenyl hub |

| Lead-Oriented Synthesis | Provides a versatile starting point for generating libraries of diverse 3D scaffolds. whiterose.ac.uk | Arylated cyclic/bicyclic amines |

Advanced Spectroscopic and Structural Analysis of Methyl 3 Formyl 5 Iodobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including methyl 3-formyl-5-iodobenzoate. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecule's atomic connectivity can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The aldehydic proton typically appears as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns that are dictated by their relative positions and the electronic effects of the substituents. The protons ortho to the iodine and formyl groups will have different chemical shifts from the proton situated between these two groups. The methyl ester protons will present as a sharp singlet, typically around 3.9 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the aldehyde and ester groups are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 160-200 ppm. The aromatic carbons also show a range of chemical shifts influenced by the electron-withdrawing nature of the iodo, formyl, and methyl ester groups. The methyl carbon of the ester group will appear as a signal in the upfield region of the spectrum. Analysis of related compounds, such as methyl 3-cyano-5-iodobenzoate, can provide comparative data for spectral assignment. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~10.0 (s) | - |

| Aromatic H | ~8.0 - 8.5 (m) | ~125 - 145 |

| Methyl H | ~3.9 (s) | ~53 |

| Aldehyde C | - | ~190 |

| Ester C=O | - | ~165 |

| Aromatic C-I | - | ~95 |

| Aromatic C-CHO | - | ~138 |

| Aromatic C-COOCH₃ | - | ~133 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of 290.05 g/mol , corresponding to the molecular formula C₉H₇IO₃. nih.gov

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound is expected to be influenced by the presence of the ester, aldehyde, and iodo functional groups.

A probable fragmentation pathway would involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-31]⁺. Another common fragmentation for esters is the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at [M-59]⁺. The aldehyde group can undergo fragmentation through the loss of a hydrogen atom to give an [M-1]⁺ peak or the loss of the entire formyl group (-CHO) to yield an [M-29]⁺ fragment. The carbon-iodine bond is also susceptible to cleavage, which would result in a significant fragment corresponding to the loss of an iodine radical, [M-127]⁺. The relative abundance of these fragment ions in the mass spectrum can provide further confirmation of the compound's structure.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z | Description |

| [C₉H₇IO₃]⁺ | 290 | Molecular Ion |

| [C₈H₄IO₃]⁺ | 259 | Loss of -OCH₃ |

| [C₈H₇IO₂]⁺ | 262 | Loss of -CO |

| [C₈H₄O₃]⁺ | 163 | Loss of -I |

| [C₆H₄I]⁺ | 203 | Loss of -COOCH₃ and -CHO |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Characterization

It is expected that the benzene ring in this compound would be essentially planar. The formyl and methyl ester substituents would likely be nearly coplanar with the aromatic ring to maximize conjugation, although some out-of-plane deviation is possible to minimize steric strain. The iodine atom, being a large and polarizable atom, can participate in various non-covalent interactions, such as halogen bonding. In the crystal lattice, it is plausible that the iodine atom of one molecule interacts with an oxygen atom of a neighboring molecule's formyl or ester group, forming a halogen bond (I···O). These types of interactions play a crucial role in directing the packing of molecules in the solid state.

Absorbance and Emission Spectroscopy for Investigating Optical Properties

Absorbance and emission spectroscopy, primarily UV-Vis and fluorescence spectroscopy, are used to investigate the electronic transitions and photophysical properties of molecules. The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions associated with the substituted benzene ring.

The presence of the formyl and ester chromophores, along with the iodine atom, will influence the position and intensity of the absorption bands. Benzaldehyde (B42025) and its derivatives typically exhibit absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, which are generally more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system and the carbonyl groups. The n → π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from an oxygen atom to an antibonding π* orbital of a carbonyl group. The presence of the iodine atom, a heavy atom, can also influence the electronic transitions and may lead to a red-shift (bathochromic shift) of the absorption maxima compared to the non-iodinated analog.

The emission properties, such as fluorescence, of this compound are also of interest. Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. The fluorescence spectrum would provide information about the energy of the first excited singlet state. However, the presence of the heavy iodine atom could potentially quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. This might result in weak fluorescence but potentially observable phosphorescence. The study of the photophysical properties of functionalized benzaldehydes provides a basis for understanding the expected behavior of this compound. beilstein-journals.orgnih.gov

Theoretical and Computational Studies in the Context of Methyl 3 Formyl 5 Iodobenzoate

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as Methyl 3-formyl-5-iodobenzoate, DFT calculations would be invaluable for elucidating potential reaction pathways and analyzing the transition states involved.

Researchers could use DFT to model reactions involving the formyl and methyl ester groups, such as nucleophilic additions or substitutions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction kinetics. For instance, in a hypothetical reaction, DFT could predict whether a nucleophile would preferentially attack the formyl carbon or the ester carbonyl carbon.

Furthermore, transition state analysis using DFT provides geometric and energetic information about the highest energy point along a reaction coordinate. The vibrational frequencies of the transition state structure can be calculated to confirm it is a true first-order saddle point. This level of detail is instrumental in understanding the intricate mechanisms of organic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would provide a detailed understanding of its conformational landscape and how it interacts with other molecules, such as solvents or reactants.

By simulating the molecule's behavior over time, researchers can identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the methyl ester group and its orientation relative to the benzene (B151609) ring. The simulation would reveal the preferred dihedral angles and how they are influenced by the surrounding environment.

MD simulations are also powerful for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. This information is critical for understanding solubility and how the solvent might influence reaction pathways.

Quantum Chemical Topology (e.g., QTAIM) for Characterizing Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model of molecular electronic systems in which atoms are defined on the basis of the topology of the electron density. Applying QTAIM analysis to this compound would offer a rigorous and quantitative description of the chemical bonds and non-covalent interactions within the molecule.

By analyzing the electron density, QTAIM can identify bond critical points, which are indicative of a chemical bond. The properties of these critical points, such as the electron density and its Laplacian, provide information about the nature of the bond (e.g., covalent vs. ionic character). This would be particularly insightful for characterizing the carbon-iodine bond and the various carbon-carbon and carbon-oxygen bonds within the molecule.

QTAIM is also adept at identifying and characterizing weaker non-covalent interactions, such as halogen bonds involving the iodine atom or intramolecular hydrogen bonds. The presence and strength of these interactions can significantly influence the molecule's conformation and reactivity.

Prediction of Electronic Properties and Reactivity Profiles

Computational methods are widely used to predict the electronic properties and reactivity of molecules. For this compound, these predictions would provide a foundational understanding of its chemical behavior.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The energy and distribution of these frontier orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is also a useful measure of chemical reactivity and electronic stability.

Furthermore, the electrostatic potential surface can be calculated to visualize the electron-rich and electron-poor regions of the molecule. This provides a clear indication of the sites most susceptible to electrophilic or nucleophilic attack. For this compound, this would highlight the electrophilic nature of the formyl and ester carbonyl carbons. Reactivity indices, such as Fukui functions, can also be computed to provide a more quantitative prediction of local reactivity.

Catalytic Applications and Catalysis Research Involving Methyl 3 Formyl 5 Iodobenzoate

Transition Metal-Catalyzed Transformations

The presence of an iodine atom on the aromatic ring makes Methyl 3-formyl-5-iodobenzoate an excellent substrate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C–I) bond is highly susceptible to oxidative addition by low-valent transition metals like palladium, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

The C–I bond in this compound is the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. myskinrecipes.com These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction would enable the introduction of a wide range of aryl or vinyl substituents at the 5-position, leading to the synthesis of complex biaryl compounds. The reaction generally proceeds under mild conditions and is tolerant of various functional groups, including the ester and aldehyde moieties present in the molecule. nih.gov

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base. nih.gov this compound can serve as the aryl halide component, reacting with various alkenes to introduce vinyl groups at the 5-position. This transformation is highly valuable for synthesizing precursors to polymers and complex organic materials. myskinrecipes.com The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. nih.govresearchgate.net

Below is a table representing typical conditions for these palladium-catalyzed reactions with analogous aryl iodide substrates.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 80-110 |

| Heck Reaction | Pd(OAc)₂ | PPh₃, PCy₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |

This table illustrates general conditions and components for Suzuki and Heck reactions involving aryl iodides. Specific conditions for this compound would require experimental optimization.

Transition metal-catalyzed C–H functionalization has become a powerful tool for the direct modification of otherwise inert C–H bonds, offering a more atom-economical approach to synthesis. dmaiti.com In this context, this compound can be envisioned to participate in two primary ways: as an arylating agent or as a substrate undergoing C–H activation.

In palladium-catalyzed C–H arylation reactions, an aryl halide is coupled directly with a C–H bond of another molecule. nih.gov this compound, with its reactive C–I bond, is a suitable candidate to act as the arylating agent, transferring its 3-formyl-5-methoxycarbonylphenyl group to a C–H bond of a substrate. nih.gov This approach bypasses the need for pre-functionalized organometallic reagents. nih.gov The reaction often requires a directing group on the substrate to achieve site-selectivity. researchgate.net

While less common for electron-deficient aromatic rings, direct C–H functionalization of the benzoate (B1203000) ring itself is also a possibility, potentially guided by the existing functional groups. However, the high reactivity of the C–I bond typically dominates, making palladium-catalyzed C–X coupling the more probable reaction pathway. nih.gov

Organocatalysis and Biocatalysis in Benzoate Chemistry (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal catalysis. The formyl group of this compound is a key functional handle for organocatalytic transformations, particularly those involving N-Heterocyclic Carbenes (NHCs).

NHCs can react with the aldehyde group to induce a reversal of polarity (umpolung), transforming the typically electrophilic aldehyde carbon into a nucleophilic species known as the Breslow intermediate. This intermediate can then react with various electrophiles in reactions like the benzoin (B196080) condensation or the Stetter reaction.

In a potential application, the formyl group of this compound could undergo an NHC-catalyzed reaction with another aldehyde or an activated alkene. Furthermore, research has shown that 2-formyl benzoates can be used as substrates in organocatalytic cascade reactions to synthesize complex heterocyclic structures, such as 3-(nitromethyl)isoindolin-1-ones. nih.govfigshare.com This is achieved through an asymmetric nitro-Mannich reaction of α-amido sulfones derived from the 2-formyl benzoate, followed by an in-situ cyclization. nih.gov This suggests that appropriately substituted benzoates like this compound could be valuable precursors in similar complex synthetic pathways.

| Organocatalytic Reaction | Catalyst Type | Key Intermediate | Potential Product Class |

| Benzoin Condensation | N-Heterocyclic Carbene | Breslow Intermediate | α-Hydroxy Ketones |

| Stetter Reaction | N-Heterocyclic Carbene | Breslow Intermediate | 1,4-Dicarbonyl Compounds |

| Cascade Reaction | Bifunctional Organocatalyst | Iminium/Enamine | Heterocycles (e.g., Isoindolinones) nih.govresearchgate.net |

This table outlines potential organocatalytic transformations for the formyl group based on established reactivity patterns of aromatic aldehydes.

Photocatalytic Approaches for Functionalization and Cross-Coupling

Visible-light photocatalysis has emerged as a powerful and sustainable method for forging chemical bonds under mild conditions. beilstein-journals.orgrsc.org Aryl iodides are particularly well-suited for photocatalytic reactions because the C–I bond is weak enough to be cleaved under photoredox conditions, generating aryl radicals.

This compound could serve as an excellent precursor for the corresponding aryl radical in photocatalytic C–H arylation reactions. nih.govrsc.org In such a process, a photocatalyst, upon excitation by visible light, can induce the reduction of the iodoarene, leading to the formation of an aryl radical. researchgate.net This highly reactive species can then add to another aromatic or heteroaromatic ring, achieving a direct C–H arylation without the need for pre-functionalization of the coupling partner. nih.govrsc.org This method offers a green alternative to traditional metal-catalyzed cross-coupling reactions.

Heterogeneous Catalysis in Synthesis of Related Compounds

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification. The synthesis and modification of benzoates and related compounds can be effectively achieved using various solid-supported catalysts.

For instance, palladium nanoparticles immobilized on supports like multi-walled carbon nanotubes or magnetic nanoparticles have been developed as highly efficient and recyclable heterogeneous catalysts for Suzuki and Heck reactions involving aryl iodides. researchgate.netdntb.gov.uarsc.orgresearchgate.net Such systems could be readily applied to the C–X functionalization of this compound, combining the reactivity of the C–I bond with the practical benefits of heterogeneous catalysis. vtt.finih.govresearchgate.net These catalysts often exhibit high stability and can be reused for multiple cycles with minimal loss of activity. researchgate.net

Furthermore, the synthesis of related methyl benzoate compounds has been demonstrated using solid acid catalysts, which provide an environmentally benign alternative to traditional homogeneous acid catalysts for esterification reactions. This highlights the broader applicability of heterogeneous catalysis in the production and derivatization of the benzoate scaffold.

| Catalytic System | Reaction Type | Substrate Class | Advantages |

| Pd on Carbon Nanotubes | Suzuki Coupling | Aryl iodides, bromides, chlorides | High activity, reusability, room temperature operation. rsc.org |

| Pd on Magnetic Nanoparticles | Carbonylative Suzuki Coupling | Aryl iodides | Easy magnetic separation, high yields, reusability. researchgate.net |

| Pd on Anion Exchange Resin | Suzuki-Miyaura Coupling | (Hetero)aryl chlorides | High activity for less reactive substrates, reusable. researchgate.net |

This table summarizes examples of heterogeneous catalytic systems applicable to the transformation of aryl iodides like this compound.

Methyl 3 Formyl 5 Iodobenzoate in Materials Science Research

Integration into Organic Electronic Materials

The specific arrangement of reactive sites on Methyl 3-formyl-5-iodobenzoate allows for its strategic incorporation into π-conjugated systems, which are the fundamental components of many organic electronic devices. The presence of the iodine atom is particularly crucial, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic electronics synthesis.

Precursors for Organic Semiconductors

Organic semiconductors are a class of materials that exhibit semiconductor properties due to the delocalization of π-electrons in their molecular structure. This compound serves as a key building block for these materials, particularly for hole-transporting materials used in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).

The synthesis of such materials often involves Suzuki or Sonogashira cross-coupling reactions, where the iodine atom of this compound is replaced with other aromatic or acetylenic groups. myskinrecipes.com This allows for the extension of the π-conjugated system, which is essential for efficient charge transport. For instance, coupling with boronic acid derivatives of triarylamines can lead to the formation of hole-transporting polymers. The formyl group can be further modified or used to tune the electronic properties of the final material.

Table 1: Potential Cross-Coupling Reactions for Organic Semiconductor Synthesis

| Reaction Name | Coupling Partner | Resulting Linkage | Potential Application |

| Suzuki Coupling | Aryl boronic acid/ester | Aryl-Aryl | Conjugated polymers for OLEDs and OPVs |

| Sonogashira Coupling | Terminal alkyne | Aryl-Alkyne | π-conjugated systems with enhanced rigidity |

| Heck Coupling | Alkene | Aryl-Alkene | Stilbene-based organic semiconductors |

Components in Covalent Organic Frameworks (COFs) and Related Polymeric Systems

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The formyl group of this compound makes it an ideal candidate for the synthesis of imine-linked COFs through Schiff base condensation reactions with aromatic diamines or triamines.

The resulting COFs can exhibit tunable porosity and electronic properties, making them suitable for applications in gas storage, catalysis, and sensing. The iodine atom within the COF structure can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities. While numerous COFs have been synthesized from various formyl-containing monomers, the use of a multifunctional building block like this compound offers the potential for creating highly functionalized frameworks.

Functional Materials Development through Derivatization and Polymerization

The chemical reactivity of this compound extends beyond its direct use in polymerization. The formyl and iodo groups can be independently or sequentially modified to generate a wide array of derivatives, which can then be polymerized to yield functional materials with tailored properties.

For example, the formyl group can undergo Wittig or Knoevenagel condensation reactions to introduce new π-conjugated segments. myskinrecipes.com The resulting monomers can then be polymerized through their iodo-functionality. This step-wise approach allows for precise control over the final polymer structure and properties.

Structure-Property Relationships in Advanced Materials Design

The design of advanced materials relies heavily on understanding the relationship between a molecule's structure and the resulting material's properties. In the context of materials derived from this compound, several key structural features influence the final material's performance.

π-Conjugation Length: The extent of the π-conjugated system, largely determined by the choice of coupling partners in polymerization reactions, directly impacts the material's charge carrier mobility and absorption/emission wavelengths.

Molecular Geometry: The substitution pattern on the benzene (B151609) ring influences the planarity and packing of the resulting polymer chains in the solid state, which in turn affects intermolecular charge transport.

Functional Groups: The methyl ester and formyl groups can influence the material's solubility, processability, and intermolecular interactions through hydrogen bonding or dipole-dipole forces.

By systematically modifying the structure of polymers and COFs derived from this compound, researchers can fine-tune their electronic and physical properties for specific applications in materials science.

Table 2: Predicted Influence of Structural Modifications on Material Properties

| Structural Modification | Predicted Effect on Property | Rationale |

| Increasing π-conjugation length | Higher charge mobility, red-shifted absorption | Enhanced delocalization of electrons along the polymer backbone. |

| Introduction of bulky side chains | Increased solubility, disrupted packing | Improved processability but potentially lower solid-state charge transport. |

| Conversion of ester to carboxylic acid | Altered polarity and potential for H-bonding | Can influence self-assembly and interfacial properties. |

Supramolecular Chemistry and Non Covalent Interactions of Methyl 3 Formyl 5 Iodobenzoate and Analogs

Design of Supramolecular Building Blocks and Ligands

The design of supramolecular building blocks hinges on the predictable and directional nature of non-covalent interactions. Aromatic iodides, particularly when activated by electron-withdrawing substituents, are of significant interest as halogen bond donors. nih.gov The formyl and methyl ester groups on the methyl 3-formyl-5-iodobenzoate ring act as electron-withdrawing groups, which can enhance the halogen-bonding potential of the iodine atom. This makes the molecule a candidate for use as a building block in the rational design of larger supramolecular assemblies.

The bifunctional nature of this compound, possessing both a halogen bond donor (the iodine atom) and potential hydrogen bond acceptors (the carbonyl oxygens of the formyl and ester groups), allows for the design of intricate and multidimensional networks. The development of synthetic routes to access versatile starting materials like 3-amino-5-halo-2-iodobenzoates underscores the interest in functionalized benzoates for constructing biologically active compounds and complex molecular architectures.

Table 1: Functional Groups of this compound and Their Potential Roles in Supramolecular Chemistry

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Iodo | Halogen Bonding | Donor |

| Formyl | Hydrogen Bonding, Dipole-Dipole | Acceptor |

| Methyl Ester | Hydrogen Bonding, Dipole-Dipole | Acceptor |

Investigation of Self-Assembly Processes and Macrocyclic Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The defined geometry of this compound, with its substituents at the 1, 3, and 5 positions, can direct the formation of specific, predictable patterns. While the direct self-assembly of this specific molecule has not been detailed in available literature, studies on hypervalent iodine macrocycles demonstrate that secondary I···O interactions are crucial in assembling higher-order supramolecular structures. beilstein-journals.orgresearchgate.net The presence of both an iodine atom and oxygen atoms in this compound suggests the potential for similar self-assembly mechanisms.

Furthermore, the synthesis of macrocycles is a key area of supramolecular chemistry. Functionalized aromatic compounds are often used as precursors in the synthesis of macrocyclic structures. For instance, hypervalent iodine macrocycles have been synthesized from phenylalanine-based precursors. beilstein-journals.org The reactive formyl group on this compound could potentially be utilized in cyclization reactions to form macrocyclic systems, with the iodo and ester groups providing sites for further functionalization or intermolecular interactions.

Role of Hydrogen Bonding and Halogen Bonding in Crystal Engineering and Molecular Recognition

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. Both hydrogen and halogen bonds are pivotal tools in this field due to their strength and directionality.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. The strength of this interaction is influenced by the electronic nature of the substituents on the aromatic ring. Halogen-bonded adducts have been shown to be integral to the reaction pathways in various chemical transformations, including halogenation reactions of aromatic systems. frontiersin.org The combination of hydrogen and halogen bonding in the same molecule allows for the construction of complex and robust crystal structures. Research on 5-halogeno-1H-isatin-3-oximes demonstrates the competition and cooperation between these two types of interactions in directing self-organization in the solid state. mdpi.com

Table 2: Comparison of Hydrogen and Halogen Bonds

| Feature | Hydrogen Bond | Halogen Bond |

| Donor | Electronegative atom bonded to H (e.g., O-H, N-H) | Halogen atom (e.g., C-I) |

| Acceptor | Lewis base (e.g., carbonyl oxygen, nitrogen) | Lewis base |

| Directionality | Highly directional | Highly directional |

| Strength | Variable, can be comparable to covalent bonds in some cases | Generally weaker than covalent bonds, but can be significant |

Host-Guest Chemistry and Anion Binding Properties of Derivatives

Host-guest chemistry involves the binding of a smaller molecule (guest) within the cavity of a larger molecule (host). The design of synthetic receptors for anions is a significant area of this field. Halogen bonding has emerged as a powerful tool for anion recognition. The electrophilic region on a halogen atom, known as a σ-hole, can interact favorably with anions.